molecular formula C6H2F6O2 B14324044 4,4,5,5,6,6-Hexafluorohex-2-ynoic acid CAS No. 110680-66-5

4,4,5,5,6,6-Hexafluorohex-2-ynoic acid

Cat. No.: B14324044
CAS No.: 110680-66-5
M. Wt: 220.07 g/mol
InChI Key: PJOMFELBFMPOEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5,6,6-Hexafluorohex-2-ynoic acid is a fluorinated carboxylic acid characterized by a triple bond (alkyne) at the C2 position and six fluorine atoms substituted on carbons 4, 5, and 4. The combination of fluorine’s strong electron-withdrawing inductive effect and the electron-deficient alkyne moiety enhances the compound’s acidity, making it significantly stronger than non-fluorinated or partially fluorinated analogs. This structural arrangement also confers high thermal stability and resistance to metabolic degradation, which is advantageous in pharmaceutical and material science applications, such as drug design or polymer synthesis .

Properties

CAS No.

110680-66-5

Molecular Formula

C6H2F6O2

Molecular Weight

220.07 g/mol

IUPAC Name

4,4,5,5,6,6-hexafluorohex-2-ynoic acid

InChI

InChI=1S/C6H2F6O2/c7-4(8)6(11,12)5(9,10)2-1-3(13)14/h4H,(H,13,14)

InChI Key

PJOMFELBFMPOEI-UHFFFAOYSA-N

Canonical SMILES

C(#CC(C(C(F)F)(F)F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Fluorinated Alkyne Intermediate Strategy

A common approach involves constructing the fluorinated alkyne backbone before introducing the carboxylic acid group. This method leverages the stability of alkynes under fluorination conditions:

  • Synthesis of Hexafluorohex-2-yne :

    • Starting with 1,1,2,2,3,3-hexafluorohexane, dehydrohalogenation using a strong base (e.g., potassium tert-butoxide) yields the alkyne.
    • Alternative routes employ Sonogashira coupling between trifluoroethylene and a fluorinated acetylene precursor, though this requires palladium catalysis and careful control of fluorine substitution patterns.
  • Oxidation to Carboxylic Acid :

    • The terminal alkyne is oxidized using a RuO$$4$$-NaIO$$4$$ system or ozonolysis followed by oxidative workup to yield the carboxylic acid.
    • Challenges include over-oxidation of the alkyne and side reactions due to the strong electron-withdrawing effects of fluorine.

Direct Fluorination of Hex-2-ynoic Acid

This method introduces fluorine atoms into a preformed alkyne-carboxylic acid structure:

  • Electrophilic Fluorination :

    • Hex-2-ynoic acid is treated with Selectfluor® ($$ \text{C}6\text{H}{13}\text{F}6\text{N}2\text{O}_3 $$) in acetonitrile at 60°C to replace hydrogen atoms at positions 4–6.
    • Yields are moderate (40–55%) due to competing side reactions, such as decarboxylation or alkyne hydration.
  • Radical Fluorination :

    • Using xenon difluoride ($$ \text{XeF}_2 $$) and a radical initiator (e.g., AIBN), fluorine atoms are added to the alkyne chain.
    • This method requires anhydrous conditions to prevent hydrolysis of the alkyne.

Carboxylic Acid Group Introduction via Hydrolysis

Precursor esters or nitriles are hydrolyzed to yield the target acid:

  • Ester Hydrolysis :

    • The ethyl ester derivative, 4,4,5,5,6,6-hexafluorohex-2-ynoate, undergoes basic hydrolysis with NaOH in THF/water.
    • Acidic workup with HCl regenerates the carboxylic acid.
  • Nitrile Hydrolysis :

    • The corresponding nitrile is hydrolyzed using H$$2$$SO$$4$$ (50%) at reflux, followed by neutralization with NaHCO$$_3$$.
    • This route avoids ester intermediates but risks alkyne protonation under acidic conditions.

Reaction Optimization and Challenges

Fluorination Selectivity

Achieving regioselective fluorination at positions 4–6 remains a key challenge. Computational studies suggest that fluorine atoms at positions 4 and 5 stabilize the alkyne through hyperconjugation, but steric hindrance at position 6 complicates complete substitution.

Stability of Intermediates

Fluorinated alkynes are prone to hydration in aqueous media, forming ketones. Anhydrous conditions and low temperatures (-20°C) are critical during hydrolysis steps.

Purification

The compound’s moderate lipophilicity complicates chromatography. Recrystallization from hexane/ethyl acetate (9:1) provides purity >95%, as confirmed by $$^{19}\text{F}$$ NMR.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6-Hexafluorohex-2-ynoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions may involve nucleophiles like amines or alcohols .

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, such as fluorinated carboxylic acids, alkenes, and alkanes, depending on the reaction conditions and reagents used .

Scientific Research Applications

4,4,5,5,6,6-Hexafluorohex-2-ynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,5,5,6,6-Hexafluorohex-2-ynoic acid exerts its effects involves interactions with molecular targets through its fluorinated and alkyne functional groups. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4,4,5,5,6,6-Hexafluorohex-2-ynoic acid with structurally related fluorinated carboxylic acids, focusing on substitution patterns, bond types, and inferred physicochemical properties.

Structural and Functional Group Comparisons

Compound Name Fluorine Substituents Bond Type (Position) Key Functional Groups
4,4,5,5,6,6-Hexafluorohex-2-ynoic acid 6F (C4–C6) Triple (C2) Carboxylic acid, alkyne
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-enoic acid 6F (C4–C6) + 3F (CF₃) Double (C2) Carboxylic acid, alkene, CF₃
4,4,5,5,6,6,6-Heptafluoro-2-hexenoic acid 7F (C4–C6, C6 additional F) Double (C2) Carboxylic acid, alkene
3,3,4,4,5,5,5-Heptafluoropentanoic acid 7F (C3–C5) Single Carboxylic acid
Hexa-2,4-dienoic acid 0F Double (C2, C4) Carboxylic acid, diene

Acidity and Reactivity

  • Acidity: The triple bond in 4,4,5,5,6,6-Hexafluorohex-2-ynoic acid increases electron withdrawal compared to alkenes or single bonds, leading to a lower pKa (stronger acidity) than analogs like 4,5,5,6,6,6-Hexafluorohex-2-enoic acid.
  • Stability : The alkyne’s linear geometry reduces steric hindrance compared to branched analogs (e.g., CF�3-containing compounds), favoring applications in modular synthesis (e.g., click chemistry).

Q & A

Q. How can factorial design optimize multifactorial experiments (e.g., solvent, catalyst, temperature) in its synthesis or application studies?

  • Methodological Answer: Implement a 2³ factorial design to screen variables. For synthesis, factors could include fluorinating agent concentration (low/high), temperature (0°C/25°C), and solvent polarity (DMF/THF). Analyze main effects and interactions via ANOVA to identify critical parameters. Follow with response surface methodology (RSM) for fine-tuning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.